![molecular formula C8H6N4 B13453468 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core with an ethynyl group at the 7-position and an amine group at the 4-position. Its structural features make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions: 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of probes for studying biological processes.
Medicine: The compound is a key intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Comparison: Compared to its analogs, 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine exhibits unique reactivity due to the presence of the ethynyl group This group enhances its ability to participate in cycloaddition reactions and form covalent bonds with biological targets
Biological Activity
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
The molecular formula of this compound is C8H6N4, with a molecular weight of 158.16 g/mol. The compound features a pyrrolo-triazine core structure that is significant for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been identified as a potential inhibitor of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
In a study evaluating the compound's effects on prostate and breast cancer cells, it was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways .
The compound acts primarily through the inhibition of fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and angiogenesis. By blocking these receptors, this compound disrupts signaling pathways essential for cancer cell survival and proliferation .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Prostate Cancer | 10 | FGFR inhibition |
Breast Cancer | 15 | Induction of apoptosis |
Lung Cancer | 12 | Cell cycle arrest |
Table 2: Comparative Analysis with Other Compounds
Compound | IC50 (µM) | Targeted Kinase |
---|---|---|
This compound | 10 | FGFR |
Compound A (e.g., Dasatinib) | 5 | BCR-ABL |
Compound B (e.g., Sorafenib) | 20 | VEGFR |
Additional Research Findings
Recent studies have demonstrated that the compound also exhibits antimicrobial properties. Its efficacy against various bacterial strains suggests a broad-spectrum potential that may extend beyond oncology applications .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
7-ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H6N4/c1-2-6-3-4-7-8(9)10-5-11-12(6)7/h1,3-5H,(H2,9,10,11) |
InChI Key |
XIGPCQSEHHUDSC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C2N1N=CN=C2N |
Origin of Product |
United States |
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